molecular formula C13H17ClFNO2 B6214768 rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride CAS No. 2728643-95-4

rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No. B6214768
CAS RN: 2728643-95-4
M. Wt: 273.7
InChI Key:
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Description

Rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride (rac-EtFPPC-HCl) is a chiral compound that has been studied extensively in the scientific community due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Rac-EtFPPC-HCl has been found to have a number of unique properties that make it an attractive candidate for a variety of research applications.

Scientific Research Applications

Rac-EtFPPC-HCl has been studied extensively for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been found to be a useful reagent for the synthesis of various chiral molecules, such as enantiomerically pure compounds. Furthermore, rac-EtFPPC-HCl has been found to be a useful starting material for the synthesis of a variety of heterocyclic compounds, such as pyrrolidines, piperidines, and azepines. Additionally, rac-EtFPPC-HCl has been found to be a useful reagent for the synthesis of amides, esters, and other organometallic compounds.

Mechanism of Action

Rac-EtFPPC-HCl is believed to act as a proton donor in the reaction of racemic ethyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate with hydrochloric acid. The proton donation results in the formation of a carbocation intermediate, which then reacts with the hydrochloric acid to form the desired product, rac-EtFPPC-HCl.
Biochemical and Physiological Effects
Rac-EtFPPC-HCl has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including improved cognitive function and increased alertness. Additionally, rac-EtFPPC-HCl has been found to be a potent inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of the neurotransmitters serotonin and norepinephrine. This inhibition of monoamine oxidase can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects, including improved mood and increased energy levels.

Advantages and Limitations for Lab Experiments

Rac-EtFPPC-HCl has several advantages that make it an attractive reagent for lab experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. Additionally, it is a highly reactive reagent, which makes it ideal for synthesizing a variety of compounds. However, rac-EtFPPC-HCl also has several limitations that should be taken into consideration when using it in lab experiments. It is a highly reactive reagent, which can lead to unwanted side reactions if it is not handled properly. Additionally, it is a chiral compound, which means that it can be difficult to obtain enantiomerically pure compounds when using it as a starting material.

Future Directions

The potential applications of rac-EtFPPC-HCl are vast, and there are numerous possible future directions for research. One possible direction is to investigate its potential as a starting material for the synthesis of novel compounds, such as chiral drugs or agrochemicals. Additionally, further research could be conducted to explore the biochemical and physiological effects of rac-EtFPPC-HCl, such as its effects on the neurotransmitters acetylcholine and serotonin. Additionally, further research could be conducted to investigate the potential of rac-EtFPPC-HCl as a catalyst for the synthesis of organometallic compounds. Finally, further research could be conducted to explore the potential of rac-EtFPPC-HCl as a reagent for asymmetric synthesis.

Synthesis Methods

Rac-EtFPPC-HCl is synthesized through a two-step process. The first step involves the reaction of ethyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate with a base such as sodium hydroxide or potassium hydroxide in a solvent such as tetrahydrofuran (THF). The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of rac-EtFPPC-HCl. This process is known as the reaction of racemic ethyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride involves the preparation of the starting material, (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid, followed by esterification with ethanol and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "(R)-phenylglycine", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Thionyl chloride", "Sodium azide", "Sodium borohydride", "Sodium iodide", "Sodium nitrite", "Copper(I) bromide", "Bromine", "Sodium carbonate", "3-fluoropyridine" ], "Reaction": [ "1. Conversion of (R)-phenylglycine to (R)-phenylglycine methyl ester using thionyl chloride and methanol.", "2. Reduction of (R)-phenylglycine methyl ester to (R)-phenylglycine using sodium borohydride.", "3. Conversion of (R)-phenylglycine to (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid using a modified Gabriel synthesis with sodium azide and copper(I) bromide.", "4. Esterification of (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid with ethanol using sulfuric acid as a catalyst.", "5. Formation of rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride by reaction of the ester with hydrochloric acid in ethanol." ] }

CAS RN

2728643-95-4

Molecular Formula

C13H17ClFNO2

Molecular Weight

273.7

Purity

95

Origin of Product

United States

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